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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyanine 5 (Cy5) is a versatile and widely used far-red fluorescent dye, prized for its application

in live-cell imaging. Its spectral properties, including a high extinction coefficient and emission

in a range where cellular autofluorescence is minimal, contribute to a high signal-to-noise ratio.

[1] Bifunctional Cy5 dyes are equipped with two reactive groups, most commonly an N-

hydroxysuccinimidyl (NHS) ester for targeting primary amines (e.g., lysine residues in proteins)

and a maleimide group for targeting thiols (e.g., cysteine residues). This dual reactivity allows

for precise and stable covalent labeling of a wide array of biomolecules, including antibodies,

proteins, and oligonucleotides, making them powerful tools for visualizing dynamic cellular

processes.[2][3]

These application notes provide detailed protocols for the use of Cy5-bifunctional dyes in live-

cell imaging, covering biomolecule conjugation, live-cell labeling, and imaging procedures.

Quantitative Data of Cy5 Dye
For effective experimental design, it is crucial to understand the photophysical properties of

Cy5. The following table summarizes key quantitative data for Cy5.
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Property Value References

Maximum Excitation

Wavelength (λex)
~649 nm [4][5]

Maximum Emission

Wavelength (λem)
~667-671 nm

Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹

Quantum Yield (Φ) 0.20 - 0.27

Molecular Weight (NHS Ester) ~739.86 g/mol

Molecular Weight (Maleimide) Varies by linker

Recommended Laser Lines 633 nm, 647 nm

Experimental Protocols
Protocol 1: Labeling of Antibodies/Proteins with Cy5
NHS Ester
This protocol describes the labeling of primary amines on proteins, such as antibodies, using a

Cy5 NHS ester.

Materials:

Antibody/protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

Cy5 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

1 M Sodium bicarbonate buffer, pH 8.3-9.0

Desalting column (e.g., Sephadex G-25)

Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:
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Prepare Antibody/Protein Solution:

Dissolve the antibody or protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a

concentration of 2.5 mg/mL. Buffers containing primary amines like Tris must be avoided.

Prepare Dye Stock Solution:

Allow the vial of Cy5 NHS ester to warm to room temperature.

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex

to ensure it is fully dissolved. This solution should be prepared fresh.

Labeling Reaction:

For antibodies, a dye-to-protein molar ratio of 5:1 to 10:1 is often a good starting point.

Slowly add the calculated volume of the Cy5 stock solution to the protein solution while

gently stirring or vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a desalting column equilibrated

with your desired storage buffer (e.g., PBS).

Collect the first colored band, which is the labeled protein.

Determine Degree of Labeling (DOL) (Optional):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm

(for Cy5).

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / (

(A_280 - (A_max × CF)) × ε_dye ) Where A_max is the absorbance at ~650 nm, A_280 is

the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein,

ε_dye is the molar extinction coefficient of Cy5 (250,000 cm⁻¹M⁻¹), and CF is a correction

factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
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Storage:

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Protect from light.

Protocol 2: Labeling of Proteins with Cy5 Maleimide
This protocol is for labeling thiol groups on proteins, often within cysteine residues, using a Cy5

maleimide.

Materials:

Protein solution with free thiols (1-10 mg/mL)

Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

Cy5 maleimide

Anhydrous DMSO or DMF

Desalting column or dialysis equipment

Procedure:

Prepare Protein Solution:

Dissolve the protein in a degassed buffer at a pH of 7.0-7.5.

If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-

100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is

not necessary to remove the TCEP before proceeding.

Prepare Dye Stock Solution:

Prepare a 10 mM stock solution of Cy5 maleimide in anhydrous DMSO or DMF

immediately before use.
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Labeling Reaction:

A dye-to-protein molar ratio of 10:1 to 20:1 is recommended.

Add the Cy5 maleimide stock solution to the protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification:

Remove unreacted dye by gel filtration or dialysis.

Storage:

Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 3: Live-Cell Imaging with Cy5-Labeled
Probes
This protocol provides a general workflow for imaging live cells labeled with a Cy5-conjugated

probe, such as an antibody or a ligand.

Materials:

Live cells cultured on imaging-compatible plates or slides

Cy5-labeled probe (e.g., antibody, ligand)

Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)

Wash buffer (e.g., PBS or HBSS)

Fluorescence microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm)

and emission filters.

Procedure:

Cell Preparation:
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Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution imaging.

Allow cells to adhere and grow to the desired confluency.

Labeling Live Cells:

Remove the culture medium and wash the cells once with warm imaging medium.

Dilute the Cy5-labeled probe to the desired final concentration in pre-warmed imaging

medium. The optimal concentration should be determined empirically but often ranges

from nM to low µM.

Incubate the cells with the labeling solution for a duration determined by the specific probe

and target (e.g., 15-60 minutes at 37°C).

Washing:

Remove the labeling solution and wash the cells 2-3 times with warm imaging medium to

remove unbound probe and reduce background fluorescence.

Imaging:

Place the cells on the microscope stage, ensuring the environment is maintained at 37°C

and 5% CO₂.

Use a 633 nm or 647 nm laser for excitation.

Minimize phototoxicity and photobleaching by using the lowest possible laser power and

exposure time that provides a good signal-to-noise ratio.

Acquire images using a camera and software appropriate for live-cell imaging. For

dynamic processes, time-lapse imaging can be performed.

Application Example: Visualizing Receptor
Trafficking
Cy5-labeled ligands are powerful tools for studying the internalization and trafficking of cell

surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) or G-protein
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coupled receptors (GPCRs).
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Caption: Workflow of Cy5-EGF mediated tracking of EGFR internalization and trafficking.
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Experimental Workflow for Receptor Trafficking

1. Culture cells expressing
the receptor of interest

2. Incubate cells with
Cy5-labeled ligand

3. Wash to remove
unbound ligand

4. Acquire time-lapse
fluorescence images

5. Analyze image series to
track receptor movement

Click to download full resolution via product page

Caption: Experimental workflow for live-cell imaging of receptor trafficking using a Cy5-labeled

ligand.

Logical Workflow for Troubleshooting Live-Cell Imaging
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Caption: A logical workflow for troubleshooting common issues in live-cell imaging experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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